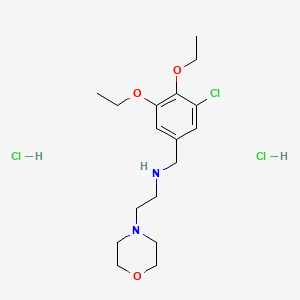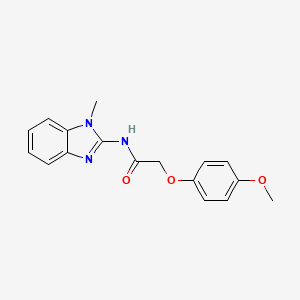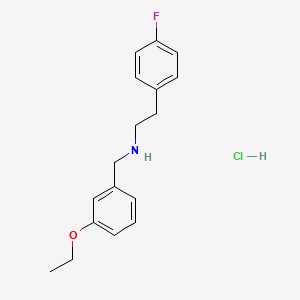
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in the seeds of the Syrian rue plant (Peganum harmala). The compound has been used for centuries in traditional medicine practices, particularly in the Middle East and North Africa. Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
科学研究应用
Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a number of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Harmine hydrochloride has been studied for its potential use in the treatment of a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
作用机制
Harmine hydrochloride acts as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, resulting in a number of pharmacological effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from oxidative stress and inflammation. Harmine hydrochloride has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
实验室实验的优点和局限性
Harmine hydrochloride has a number of advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride has been well-studied and has a known mechanism of action, making it a useful tool for investigating the effects of MAO-A inhibition. However, there are also limitations to the use of this compound hydrochloride in lab experiments. The compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound hydrochloride has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride. One area of interest is the potential use of this compound hydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the pharmacological effects of this compound hydrochloride and its potential therapeutic applications.
合成方法
Harmine hydrochloride can be synthesized through a number of methods, including extraction from the seeds of the Peganum harmala plant or through chemical synthesis. The most common method of synthesis involves the reaction of N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride with hydrochloric acid, resulting in the formation of this compound hydrochloride.
属性
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-3-22-16-12-14(11-15(18)17(16)23-4-2)13-19-5-6-20-7-9-21-10-8-20;;/h11-12,19H,3-10,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODYCZBQZNNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)
![4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)


![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)
![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)